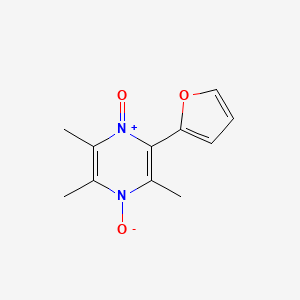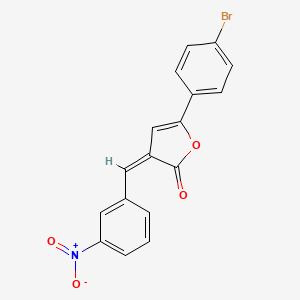
2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, also known as Clomazone, is a widely used herbicide that belongs to the class of isoxazoles. It is commonly used in agriculture to control the growth of weeds in crops such as soybeans, cotton, and peanuts. Clomazone is known for its effectiveness in controlling a wide range of broadleaf and grassy weeds, making it an important tool for farmers to increase crop yield and quality. In
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide involves the inhibition of the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that are involved in photosynthesis and protect plants from oxidative stress. By inhibiting the biosynthesis of carotenoids, 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide disrupts the photosynthetic process in plants, leading to their death. In addition, 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have a direct toxic effect on plant cells, leading to their death.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have a number of biochemical and physiological effects on plants. Studies have shown that 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide inhibits the biosynthesis of carotenoids, leading to a reduction in photosynthetic activity and an increase in oxidative stress. In addition, 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have a direct toxic effect on plant cells, leading to their death. These effects are dose-dependent and can vary depending on the species of plant being treated.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has a number of advantages for use in lab experiments. It is a widely available herbicide that is relatively inexpensive and easy to use. In addition, it has a broad spectrum of activity, making it useful for a wide range of experiments. However, there are also limitations to the use of 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide in lab experiments. Its toxicity to plants can make it difficult to use in experiments where plant growth is required. In addition, its effectiveness can vary depending on the species of plant being treated, making it important to carefully choose the appropriate plant species for each experiment.
Zukünftige Richtungen
There are a number of future directions for research on 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new formulations of 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide that are more effective and less toxic to non-target organisms. In addition, there is a need for further research on the potential use of 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide in the treatment of certain types of cancer. Overall, 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is an important tool for farmers and researchers alike, and continued research is needed to maximize its potential benefits while minimizing its negative impacts.
Synthesemethoden
2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide can be synthesized through a multistep process that involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chloroacetophenone. The resulting compound is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide. The synthesis of 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been extensively studied for its use as a herbicide in agriculture. Research has shown that 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is effective in controlling a wide range of broadleaf and grassy weeds, making it an important tool for farmers to increase crop yield and quality. In addition, 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been studied for its potential use in the treatment of certain types of cancer. Studies have shown that 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has anti-cancer properties and may be effective in inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9-8-12(17-20-9)16-13(18)14(2,3)19-11-7-5-4-6-10(11)15/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFWZPTTYUBAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)(C)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-4-methoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5215523.png)

![methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate](/img/structure/B5215533.png)
![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5215535.png)
![N-[1-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5215537.png)

![2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B5215544.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5215549.png)
![3-(4-{4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl}-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B5215557.png)
![N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5215561.png)
![N-benzyl-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5215567.png)
![N-[2-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5215574.png)

